ONO-9780307

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

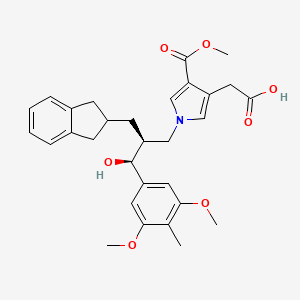

2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO7/c1-18-26(36-2)12-22(13-27(18)37-3)29(34)24(11-19-9-20-7-5-6-8-21(20)10-19)16-31-15-23(14-28(32)33)25(17-31)30(35)38-4/h5-8,12-13,15,17,19,24,29,34H,9-11,14,16H2,1-4H3,(H,32,33)/t24-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPFDANPLYTSTM-PWUYWRBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ONO-9780307: A Technical Guide to its LPA1 Receptor Antagonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-9780307 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, notably fibrosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the LPA1 receptor, its impact on downstream signaling pathways, and its effects in preclinical models. This document synthesizes key in vitro and in vivo data, outlines experimental methodologies, and presents visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to LPA1 Receptor and this compound

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six G protein-coupled receptors (GPCRs), designated LPA1-6. The LPA1 receptor is widely expressed and has been shown to play a significant role in cell proliferation, migration, and survival. Dysregulation of the LPA-LPA1 signaling axis has been linked to the pathogenesis of various diseases, with a particularly strong association with fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).

This compound is a small molecule, synthetic organic compound that acts as a competitive antagonist of the LPA1 receptor. Its high affinity and selectivity for LPA1 make it a valuable tool for investigating the physiological roles of this receptor and a promising therapeutic candidate for the treatment of fibrotic diseases.

Mechanism of Action

This compound exerts its pharmacological effect by directly competing with the endogenous ligand, LPA, for binding to the LPA1 receptor.

Molecular Interaction with the LPA1 Receptor

This compound binds to the orthosteric site of the LPA1 receptor, the same binding pocket utilized by LPA and other agonists. Structural studies have revealed that the binding of this compound stabilizes the receptor in an inactive conformation. A key aspect of this antagonism is the prevention of the inward movement of the transmembrane helix 7 (TM7). This conformational change is a critical step in the activation of the receptor and the subsequent engagement of downstream G proteins. By locking the receptor in an inactive state, this compound effectively blocks the initiation of LPA-induced signaling cascades.

Downstream Signaling Pathways

The LPA1 receptor couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13. Activation of these pathways by LPA leads to a diverse range of cellular responses. This compound, by preventing LPA1 receptor activation, inhibits these downstream signaling events.

-

Gαi/o Pathway: This pathway, upon activation, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates the Ras-MAPK pathway, promoting cell proliferation.

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that plays a central role in regulating the actin cytoskeleton, leading to stress fiber formation, cell contraction, and migration.

The following diagram illustrates the LPA1 receptor signaling pathways and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Species | Assay | Reference |

| IC50 | 2.7 nM | Human | LPA1 Receptor Binding | [1] |

| Kd | ~10 nM | Human | Back-scattering Interferometry |

Note: Specific preclinical pharmacokinetic and in vivo dose-response data for this compound are not publicly available in the searched literature. The tables below are structured to accommodate such data when it becomes available.

Table 2: Preclinical Pharmacokinetics (Data Not Available)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Mouse | Oral | - | - | - | - | - | - |

| Rat | Oral | - | - | - | - | - | - |

| Dog | Oral | - | - | - | - | - | - |

| Monkey | Oral | - | - | - | - | - | - |

Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model (Data Not Available)

| Species | Treatment | Dose (mg/kg/day) | Route | Primary Endpoint | Result |

| Mouse | This compound | - | Oral | Lung Collagen Content | - |

| Mouse | This compound | - | Oral | Ashcroft Fibrosis Score | - |

| Mouse | This compound | - | Oral | Inflammatory Cell Infiltration | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

This assay measures the ability of a compound to inhibit LPA-induced increases in intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.

References

ONO-9780307: A Technical Guide for Researchers

For research use only. Not for human use.

This document provides a comprehensive technical overview of ONO-9780307, a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Core Chemical and Physical Properties

This compound is a synthetic organic molecule designed for high-affinity binding to the LPA1 receptor.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C30H35NO7 | [2] |

| Molecular Weight | 521.60 g/mol | [3][4] |

| CAS Number | 856691-44-6 | [2][3][4] |

| Appearance | White to off-white solid | [3][4] |

| SMILES | O=C(O)CC1=CN(C--INVALID-LINK----INVALID-LINK--O)C=C1C(OC)=O | [3][4] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2][3][4][5][6] |

| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2][3][4] |

| Hydrogen Bond Acceptors | 5 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Rotatable Bonds | 12 | [7] |

| XLogP | 4.69 | [7] |

Mechanism of Action and Signaling Pathways

This compound functions as a specific and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2][3] It binds to an orthosteric site on the receptor, thereby competitively inhibiting the binding of the endogenous ligand, lysophosphatidic acid (LPA).[2][3]

The LPA1 receptor is known to couple with multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[8][9] Activation of these G proteins by LPA initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and cytoskeletal changes.[8][10] By blocking the binding of LPA to LPA1, this compound effectively inhibits these downstream signaling pathways.

The primary signaling cascades initiated by LPA1 activation include:

-

Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the PI3K-Akt and MAPK signaling cascades.[8][11]

-

Gα12/13 Pathway: Activation of Rho GTPases, which in turn activate Rho-associated kinase (ROCK), leading to cytoskeletal rearrangement and changes in cell morphology and motility.[8][11]

The inhibitory action of this compound on LPA1 prevents the activation of these critical signaling pathways.

Experimental Protocols

The inhibitory activity of this compound on the LPA1 receptor is typically assessed through in vitro functional assays, such as calcium mobilization and receptor binding assays.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a hallmark of Gαq-coupled GPCR activation.[12][13]

Principle: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[12][14] Upon stimulation with an LPA1 agonist, the activation of the Gαq pathway leads to the release of calcium from the endoplasmic reticulum, causing a detectable change in the fluorescence of the dye.[12] The presence of an antagonist like this compound will inhibit this response in a dose-dependent manner.

Detailed Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the human LPA1 receptor (e.g., LPA1-B103 cells) in appropriate media in 96-well or 384-well black-walled, clear-bottom plates until they reach a confluent monolayer.[3][5][6]

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Krebs buffer).

-

Remove the cell culture medium and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.[15]

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the antagonist dilutions to the respective wells of the cell plate.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare a solution of an LPA1 agonist (e.g., LPA) at a concentration that elicits a submaximal response (e.g., EC80).

-

Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add the agonist solution to the wells and immediately begin kinetic fluorescence measurements.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

-

Determine the inhibitory effect of this compound by comparing the peak fluorescence signal in the presence of the antagonist to the control (agonist alone).

-

Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.

Principle: A radiolabeled LPA1 antagonist (e.g., [3H]-ONO-7300243, a similar compound) is incubated with a source of the LPA1 receptor (e.g., cell membranes).[16][17] The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of a non-radiolabeled competitor, such as this compound. The concentration of the competitor that displaces 50% of the radioligand binding is the IC50, which can be used to calculate the binding affinity (Ki).[17]

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the LPA1 receptor in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[18]

-

-

Assay Setup:

-

In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the radiolabeled LPA1 ligand, and serial dilutions of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled LPA1 antagonist).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[18]

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through the filter plate, which traps the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[18]

-

-

Detection:

-

Dry the filter plate.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Quantitative Analysis

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the LPA1 receptor.

| Parameter | Value | Assay | Target | Reference |

| IC50 | 2.7 nM | Functional Antagonism | LPA1 Receptor | [2][3][4] |

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu [bu.edu]

- 16. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 18. giffordbioscience.com [giffordbioscience.com]

ONO-9780307: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and highly selective synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this small molecule has played a crucial role as a research tool, particularly in the structural elucidation of its target receptor. This technical guide provides an in-depth overview of the discovery and development history of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and its context within Ono's broader LPA1 antagonist program.

Discovery and Development History

The development of this compound is rooted in a comprehensive research program at Ono Pharmaceutical aimed at identifying novel LPA1 receptor antagonists. The program was initiated with a high-throughput screening (HTS) campaign to identify initial hit compounds.

From Hit to Lead: The Emergence of ONO-7300243

The HTS campaign successfully identified a promising hit compound which, after initial optimization, led to the discovery of the lead compound, ONO-7300243.[1] This lead compound demonstrated encouraging in vivo efficacy in preclinical models.[1]

Lead Optimization and the Path to this compound

Further structure-activity relationship (SAR) studies and medicinal chemistry efforts on the lead scaffold gave rise to a series of potent LPA1 antagonists, including this compound. This optimization process focused on enhancing potency, selectivity, and physicochemical properties. While a related compound, ONO-0300302, emerged from this program as a clinical candidate for benign prostatic hyperplasia, this compound was recognized for its exceptional potency and suitability as a high-affinity probe for the LPA1 receptor.[2] Its primary application has been as a critical tool for biophysical and structural studies, culminating in the successful crystallization of the human LPA1 receptor.[3] This has provided invaluable insights into the receptor's architecture and the binding modes of its antagonists.

Pharmacological Profile

This compound is characterized by its high affinity and specificity for the LPA1 receptor.

| Compound | Target | IC50 (nM) |

| This compound | LPA1 Receptor | 2.7[4] |

Table 1: In Vitro Potency of this compound

The compound acts as a competitive antagonist, binding to the orthosteric site of the LPA1 receptor and preventing the inward movement of the seventh transmembrane helix (TM7), a conformational change necessary for receptor activation.[5]

Signaling Pathway

The mechanism of action of this compound involves the direct blockade of the LPA1 receptor, thereby inhibiting downstream signaling cascades initiated by the endogenous ligand, lysophosphatidic acid (LPA).

Figure 1: LPA1 Receptor Signaling and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo experiments to determine its potency and mechanism of action.

In Vitro Calcium Mobilization Assay

A key experiment to determine the antagonist activity of this compound is the measurement of its ability to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution.

-

Compound Incubation: The dye-containing solution is removed, and cells are incubated with varying concentrations of this compound or vehicle control for a specified period.

-

LPA Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. A solution of LPA is then added to all wells to stimulate the LPA1 receptor.

-

Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the LPA-induced calcium response in the presence and absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1][5]

Figure 2: Workflow for the In Vitro Calcium Mobilization Assay.

Conclusion

This compound stands as a testament to the success of targeted drug discovery programs. While its path did not lead to direct clinical application, its development has been indispensable for advancing our understanding of the LPA1 receptor. The high-resolution crystal structures obtained using this compound have provided a detailed blueprint for the rational design of next-generation LPA1 antagonists with therapeutic potential for a range of diseases, including fibrosis and cancer. This potent and selective molecule will undoubtedly continue to be a valuable tool for researchers investigating the complex biology of lysophosphatidic acid signaling.

References

- 1. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to ONO-9780307 (CAS Number: 856691-44-6): A Potent and Specific LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1][2][3][4][5] Lysophosphatidic acid (LPA) signaling, particularly through the LPA1 receptor, plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the LPA-LPA1 axis has been linked to the pathogenesis of various diseases, most notably fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).[6][7] this compound serves as a valuable research tool for elucidating the physiological functions of LPA1 and as a lead compound in the development of therapeutics targeting LPA1-mediated pathologies. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, key experimental data, and detailed protocols.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 856691-44-6 | [4] |

| Molecular Formula | C30H35NO7 | [4] |

| Molecular Weight | 521.60 g/mol | [4] |

| Compound Class | Synthetic organic | [8] |

| Synonyms | ON7, ONO9780307 |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the LPA1 receptor.[9] It binds to the orthosteric site of the receptor, the same site as the endogenous ligand LPA, thereby preventing receptor activation.[4] The binding of this compound to LPA1 has been instrumental in solving the crystal structure of the receptor, providing critical insights into its architecture and ligand recognition.[4][9]

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[10][11] By blocking LPA binding, this compound effectively inhibits these downstream pathways, which include:

-

Gαq/11 pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Gαi/o pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway can also activate the PI3K/Akt and MAPK/ERK signaling cascades, promoting cell survival and proliferation.[11]

-

Gα12/13 pathway: Activation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK), which are crucial for cytoskeletal rearrangements, cell migration, and stress fiber formation.[2]

The following diagram illustrates the LPA1 signaling pathway and the inhibitory action of this compound.

Caption: LPA1 signaling pathway and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound, demonstrating its high affinity and potency as an LPA1 antagonist.

Table 1: Binding Affinity of this compound for LPA1

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 2.7 nM | Human | Not specified | [4][5] |

| pKd | 8.00 | Human | Backscattering Interferometry (BSI) | |

| Kd | 9.90 ± 4.55 nM | Human | Backscattering Interferometry (BSI) |

Table 2: Functional Antagonism of this compound

| Assay | Endpoint | Cell Line | Value | Reference |

| Calcium Mobilization | Inhibition of LPA-induced Ca2+ release | LPA1-B103 cells | Single-digit nanomolar IC50 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on commonly used techniques for studying GPCR antagonists.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound to the LPA1 receptor using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the LPA1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human LPA1 receptor.

-

Radiolabeled LPA1 agonist or antagonist (e.g., [3H]-LPA).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled LPA1 ligand to a set of wells. For total binding, add only the radioligand and buffer.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a filter manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][12][13]

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ONO-9780307 Target Specificity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), including cell proliferation, migration, and survival. The LPA1 receptor subtype is implicated in various physiological and pathological processes, making it a compelling target for therapeutic intervention in diseases such as fibrosis and cancer. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Core Target Profile of this compound

This compound is a highly potent antagonist of the human LPA1 receptor with a reported half-maximal inhibitory concentration (IC50) of 2.7 nM [1][2]. It functions as a competitive antagonist, binding to the orthosteric site of the LPA1 receptor[1][2]. This direct competition with the endogenous ligand, LPA, prevents receptor activation and downstream signaling. The high affinity of this compound for LPA1 has been instrumental in elucidating the receptor's structure, as it was used to stabilize the receptor for X-ray crystallography studies[1][2][3].

Quantitative Data Summary

The following table summarizes the key potency value for this compound against its primary target.

| Target | Parameter | Value (nM) |

| Human LPA1 Receptor | IC50 | 2.7 |

Selectivity Profile

A critical aspect of a therapeutic candidate's profile is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects.

LPA Receptor Subtype Selectivity

While specific quantitative data from a comprehensive selectivity panel against all LPA receptor subtypes (LPA1-6) for this compound is not publicly available in a consolidated table, the existing literature consistently describes it as a "specific" or "selective" LPA1 antagonist[1][2]. Structural studies of the LPA1 receptor in complex with this compound have provided insights into the molecular basis for this selectivity. For instance, a computational analysis suggested that a specific amino acid residue, His40, which is unique to LPA1 among the LPA receptor family, may contribute significantly to the high-affinity interaction with this compound, thereby conferring selectivity over LPA2 and LPA3[3].

Broader Off-Target Profile

A comprehensive off-target liability assessment is crucial for predicting potential adverse effects. Ideally, this involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes. While the results of a comprehensive commercial panel screen (e.g., Eurofins SafetyScreen or CEREP panel) for this compound are not publicly available, its consistent description as a specific LPA1 antagonist in the scientific literature suggests a favorable selectivity profile. Further detailed information would require access to proprietary data or the publication of dedicated off-target screening studies.

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize the target specificity and selectivity of compounds like this compound.

Radioligand Binding Assay for LPA1 Receptor

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for its target. This protocol describes a competitive binding assay using a radiolabeled LPA analog to determine the binding affinity of unlabeled test compounds.

Objective: To determine the inhibitory constant (Ki) of this compound for the human LPA1 receptor.

Materials:

-

Membrane preparations from cells overexpressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-LPA (specific activity ~30-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5% BSA, pH 7.4 (ice-cold).

-

Unlabeled LPA (for determining non-specific binding).

-

This compound and other test compounds.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation cocktail and a microplate scintillation counter.

Protocol:

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound (e.g., this compound) at various concentrations, and the radioligand ([3H]-LPA) at a concentration close to its dissociation constant (Kd).

-

Initiate Binding: Add the LPA1 receptor-containing membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 100-200 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Functional Assay

LPA1 receptor activation leads to the mobilization of intracellular calcium via Gαq-mediated signaling. This functional assay measures the ability of a compound to inhibit LPA-induced calcium flux.

Objective: To determine the functional antagonist potency (IC50) of this compound at the human LPA1 receptor.

Materials:

-

Cells stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium and supplements.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Pluronic F-127 (to aid dye loading).

-

LPA (agonist).

-

This compound and other test compounds.

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Protocol:

-

Cell Plating: Seed the LPA1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the fluorescent dye and Pluronic F-127 in assay buffer). Incubate for 1-2 hours at 37°C.

-

Compound Pre-incubation: After dye loading, wash the cells with assay buffer. Add the test compound (this compound) at various concentrations and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation and Signal Detection: Place the plate in the FLIPR instrument. Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. Simultaneously, monitor the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of the test compound on the LPA-induced signal and calculate the IC50 value from the concentration-response curve.

Signaling Pathway and Assay Principle

Caption: LPA1 signaling pathway leading to calcium mobilization and the principle of the fluorescence-based functional assay.

Conclusion

This compound is a highly potent and specific antagonist of the LPA1 receptor. Its well-defined interaction with its target has been crucial for structural biology studies and serves as a valuable tool for investigating the physiological and pathological roles of LPA1 signaling. While the publicly available data strongly supports its specificity for LPA1, a comprehensive understanding of its broader selectivity profile would benefit from the publication of data from extensive off-target screening panels. The detailed experimental methodologies provided in this guide offer a framework for the continued investigation and characterization of this compound and other LPA1 receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ONO-9780307: An In Vitro Cell-Based Assay Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), instigates a variety of cellular processes. The LPA/LPA1 signaling axis has been implicated in the pathophysiology of several diseases, including fibrosis, making it a compelling target for therapeutic intervention. This compound binds to an orthosteric site on the LPA1 receptor, competitively inhibiting the binding of LPA and subsequent downstream signaling.[1] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound and similar LPA1 antagonists.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound from various cell-based and biochemical assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | LPA1-B103 cells | IC50 | 2.7 nM | [1] |

| Radioligand Binding | CHO cells expressing LPA1 | Ki | 0.16 nM (after 2h incubation at 37°C) | [3] |

Signaling Pathway

The activation of the LPA1 receptor by its ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. LPA1 couples to multiple G protein subtypes, primarily Gαq/11, Gαi/o, and Gα12/13. The diagram below illustrates the major signaling pathways downstream of LPA1 activation. This compound, as an antagonist, blocks these signaling cascades by preventing the initial binding of LPA to the receptor.

Experimental Protocols

Calcium Mobilization Assay for LPA1 Antagonists

This protocol describes a method to determine the inhibitory potency (IC50) of this compound on LPA-induced calcium mobilization in cells expressing the human LPA1 receptor. The assay is suitable for a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

CHO or HEK293 cells stably expressing the human LPA1 receptor (e.g., LPA1-B103 cells).

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit).

-

Probenecid (to inhibit dye leakage).

-

This compound and other test compounds.

-

LPA (agonist).

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating:

-

The day before the assay, seed the LPA1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the dye in assay buffer containing probenecid.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C in the dark.

-

-

Compound Preparation and Addition (Antagonist Mode):

-

Prepare serial dilutions of this compound and other test compounds in assay buffer.

-

After the dye loading incubation, add the diluted compounds to the respective wells of the cell plate.

-

Incubate the plate for 15-30 minutes at room temperature or 37°C to allow the antagonist to bind to the receptor.

-

-

Agonist Addition and Signal Detection:

-

Prepare a solution of LPA in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Initiate the reading, which typically involves a baseline fluorescence measurement followed by the automated addition of the LPA solution to all wells.

-

Continue to measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔRFU against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound to the LPA1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the LPA1 receptor.

-

Radiolabeled LPA1 ligand (e.g., [3H]-LPA or a suitable radiolabeled antagonist).

-

This compound and other non-labeled competitor compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled LPA1 ligand).

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Detection:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel LPA1 receptor antagonists like this compound.

References

Application Notes and Protocols for ONO-9780307 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the preparation of ONO-9780307, a potent and specific antagonist of the lysophosphatidic acid receptor 1 (LPA1), for in vivo experimental use. The protocols and data presented are compiled from publicly available sources to facilitate reproducible research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in biological systems and for appropriate formulation.

| Property | Value | Reference |

| Compound Class | Synthetic organic | [1] |

| Mechanism of Action | LPA1 Antagonist | [1][2][3] |

| Molecular Formula | C30H35NO7 | [2][4][5] |

| Molecular Weight | 521.60 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [2][4][5] |

| In Vitro Solubility | DMSO: 100 mg/mL (191.72 mM) | [2][4][5] |

In Vivo Formulation Protocols

The successful in vivo application of this compound is critically dependent on the choice of an appropriate vehicle that ensures solubility, stability, and bioavailability while minimizing toxicity. Below are two recommended protocols for preparing this compound for administration in animal models.

Protocol 1: DMSO and Corn Oil Formulation

This protocol is suitable for subcutaneous or oral administration routes where a lipid-based vehicle is acceptable.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Corn oil, sterile

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Pipettes and tips

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing dissolution)

Procedure:

-

Prepare Stock Solution:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 50 mg/mL). Use of an ultrasonic bath may aid in dissolution.[2] Ensure the solution is clear.

-

-

Prepare Working Solution:

-

Administration:

-

The working solution should be prepared fresh on the day of use.[2]

-

Administer the solution to the experimental animals via the desired route (e.g., oral gavage, subcutaneous injection).

-

Storage:

-

The DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2][4][5] Avoid repeated freeze-thaw cycles.[2][4][5]

Protocol 2: Aqueous Formulation with Co-solvents

This protocol is suitable for intravenous or intraperitoneal administration where an aqueous-based vehicle is preferred.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile distilled water (ddH2O) or saline

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Pipettes and tips

-

Vortex mixer

Procedure:

-

Prepare Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL) as described in Protocol 1.

-

-

Prepare Working Solution (Example for 10 mg/kg dose):

-

The following is an example formulation for a clear solution: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH2O.

-

To prepare 1 mL of the working solution, take 50 µL of the 40 mg/mL DMSO stock solution.

-

Add 300 µL of PEG300 and mix well until the solution is clear.

-

Add 50 µL of Tween 80 and mix well until the solution is clear.

-

Add 600 µL of sterile ddH2O or saline and mix thoroughly.

-

-

Administration:

-

Prepare the working solution fresh on the day of administration.

-

Administer the solution to the experimental animals via the desired route (e.g., intravenous, intraperitoneal).

-

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][3][6] By binding to the orthosteric site of LPA1, this compound competitively inhibits the binding of its endogenous ligand, lysophosphatidic acid (LPA).[6] This blockade prevents the activation of downstream signaling cascades typically initiated by LPA1, which are known to be involved in various physiological and pathological processes.

Experimental Workflow for In Vivo Preparation and Administration

The following diagram outlines the general workflow for preparing and administering this compound in a preclinical research setting.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: ONO-9780307 in the Bleomycin-Induced Pulmonary Fibrosis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3 to 5 years after diagnosis. The bleomycin-induced pulmonary fibrosis model in mice is a widely utilized preclinical model that recapitulates many of the key pathological features of human IPF, serving as an essential tool for investigating disease pathogenesis and evaluating novel therapeutic agents. ONO-9780307 (also known as admilparant or BMS-986278) is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging evidence has implicated the LPA-LPA1 signaling axis in the progression of pulmonary fibrosis, making it a promising therapeutic target.[1][2] This document provides detailed application notes and protocols for utilizing the bleomycin-induced pulmonary fibrosis mouse model to evaluate the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable small molecule that selectively inhibits the LPA1 receptor.[3] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, key effector cells in the fibrotic process.[4][5] LPA1 signaling also contributes to vascular leakage and inflammation, further exacerbating lung injury and fibrosis.[4][6] By blocking the LPA1 receptor, this compound is hypothesized to attenuate these pro-fibrotic cellular responses.

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis.[7] There is potential crosstalk between the LPA1 and TGF-β signaling pathways, where activation of LPA1 may amplify TGF-β-mediated fibrotic responses.[8][9] this compound, by inhibiting LPA1, may therefore also indirectly modulate the pro-fibrotic effects of TGF-β.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in mice via intratracheal administration of bleomycin.

Materials:

-

Bleomycin sulfate (lyophilized powder)

-

Sterile, pyrogen-free 0.9% saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Animal intubation platform

-

Fiber optic light source

-

22-gauge, 1-inch intravenous catheter or equivalent

-

Micropipettes and sterile tips

-

C57BL/6 mice (8-12 weeks old, male or female)

Procedure:

-

Preparation of Bleomycin Solution: Reconstitute bleomycin sulfate in sterile saline to the desired concentration (e.g., 1-3 U/kg body weight). Prepare fresh on the day of use.

-

Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Intubation:

-

Suspend the anesthetized mouse on the intubation platform by its upper incisors.

-

Gently pull the tongue to the side to visualize the glottis.

-

Use a fiber optic light source to illuminate the trachea.

-

Carefully insert the catheter into the trachea, passing the vocal cords.

-

-

Bleomycin Instillation:

-

Instill a single dose of the bleomycin solution (typically 50 µL for a 20-25g mouse) directly into the lungs via the catheter.

-

Following instillation, a small bolus of air (e.g., 100-200 µL) can be administered to ensure distribution throughout the lungs.

-

-

Recovery:

-

Remove the catheter and allow the mouse to recover from anesthesia on a warming pad.

-

Monitor the animal until it is fully ambulatory.

-

Provide supportive care as needed (e.g., softened food on the cage floor).

-

-

Control Group: Administer an equivalent volume of sterile saline to the control group using the same procedure.

-

Post-Procedure Monitoring: Monitor the animals daily for weight loss, signs of distress, and mortality. A typical inflammatory phase occurs within the first week, followed by a fibrotic phase that peaks around day 14-21.[10]

This compound Administration

This compound is orally bioavailable.[3] Administration can be performed via oral gavage.

Materials:

-

This compound

-

Vehicle for suspension (e.g., 0.5% methylcellulose)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing:

-

Gently restrain the mouse.

-

Insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

-

Dosing can be initiated prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis, e.g., day 7 or 14).

-

A typical dosing regimen would be once or twice daily.

-

Experimental Workflow

Data Presentation and Analysis

The following tables present representative quantitative data from bleomycin-induced pulmonary fibrosis models and the reported effects of this compound. Note that the specific efficacy data for this compound is from a rat model but is included as a relevant preclinical indicator.

Table 1: Histopathological Assessment of Lung Fibrosis

| Treatment Group | Ashcroft Score (Mean ± SEM) | Picrosirius Red Staining (% Area Reduction vs. Bleomycin Control) |

| Saline Control | 0.5 ± 0.2 | N/A |

| Bleomycin + Vehicle | 5.8 ± 0.6 | N/A |

| Bleomycin + this compound (3 mg/kg) | Data not available in mouse model | 48%[3] |

| Bleomycin + this compound (10 mg/kg) | Data not available in mouse model | 56%[3] |

| Bleomycin + this compound (30 mg/kg) | Data not available in mouse model | 41%[3] |

Ashcroft scores are typically evaluated on a scale of 0-8, with higher scores indicating more severe fibrosis.[11]

Table 2: Lung Collagen Content

| Treatment Group | Hydroxyproline Content (µ g/lung , Mean ± SEM) |

| Saline Control | 150 ± 20 |

| Bleomycin + Vehicle | 450 ± 50 |

| Bleomycin + this compound | Data not available in mouse model |

Hydroxyproline is a major component of collagen and its quantification is a common method to assess the total collagen deposition in the lung.[11]

Table 3: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x105, Mean ± SEM) | Macrophages (x105, Mean ± SEM) | Neutrophils (x104, Mean ± SEM) | Lymphocytes (x104, Mean ± SEM) |

| Saline Control | 1.2 ± 0.3 | 1.1 ± 0.3 | 0.5 ± 0.2 | 0.8 ± 0.3 |

| Bleomycin + Vehicle | 8.5 ± 1.2 | 4.2 ± 0.8 | 25.6 ± 4.5 | 15.3 ± 3.1 |

| Bleomycin + this compound | Data not available in mouse model | Data not available in mouse model | Data not available in mouse model | Data not available in mouse model |

BALF cell counts are typically performed at earlier time points (e.g., day 7) to assess the inflammatory phase, or at later time points to assess persistent inflammation.[12][13]

Conclusion

The bleomycin-induced pulmonary fibrosis mouse model is a robust and reproducible tool for the preclinical evaluation of anti-fibrotic therapies. This compound, as a selective LPA1 antagonist, demonstrates a clear mechanism of action relevant to the pathogenesis of pulmonary fibrosis. The protocols and data presented herein provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound in this model. While specific quantitative data in the mouse model for this compound is still emerging, the significant anti-fibrotic effects observed in the rat model strongly support its further investigation for the treatment of idiopathic pulmonary fibrosis.

References

- 1. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 3. | BioWorld [bioworld.com]

- 4. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scripps.edu [scripps.edu]

- 7. The mechanism of action of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. gubra.dk [gubra.dk]

- 12. Machine Learning Analysis of the Bleomycin Mouse Model Reveals the Compartmental and Temporal Inflammatory Pulmonary Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]

ONO-9780307: A Potent LPA1 Antagonist for Investigating Fibroblast Activation and Fibrosis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a highly specific and potent synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1), with a reported IC50 of 2.7 nM.[1] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors, particularly LPA1, plays a critical role in a wide range of cellular processes, including those central to wound healing and fibrosis.[2] Dysregulation of the LPA-LPA1 signaling axis has been implicated in the pathogenesis of fibrotic diseases in multiple organs, including the lung, kidney, and skin.[2][3] This makes this compound an invaluable pharmacological tool for elucidating the mechanisms of fibroblast activation and for exploring potential anti-fibrotic therapeutic strategies.

Fibroblast activation is a hallmark of tissue fibrosis, characterized by the proliferation of fibroblasts and their differentiation into contractile, extracellular matrix (ECM)-secreting myofibroblasts.[4] The LPA-LPA1 signaling pathway is a key driver of these pro-fibrotic cellular responses.[2][5] By competitively binding to and inhibiting LPA1, this compound effectively blocks the downstream signaling cascades that lead to fibroblast migration, proliferation, and transformation into myofibroblasts.[2][5]

These application notes provide a comprehensive overview of the use of this compound in studying fibroblast activation, including detailed experimental protocols, data presentation in tabular format, and visualization of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data on the effects of LPA1 antagonism on key aspects of fibroblast activation. While specific data for this compound is limited in publicly available literature, data from other LPA1 antagonists, such as BMS-986020, provide a strong indication of the expected efficacy.

| Parameter | LPA1 Antagonist | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |

| IC50 | This compound | Recombinant cells expressing human LPA1 | Calcium mobilization | 2.7 nM | Inhibition of LPA-induced calcium release | [1] |

| Inhibition of ECM Formation | BMS-986020 | Not specified | In vitro fibrogenesis model | ~100-500 nM (approx. IC100) | Marked inhibition of FBN-C production | [6] |

| Inhibition of Fibroblast Chemotaxis | AM966 | Human IMR-90 lung fibroblasts | Chemotaxis assay | IC50 = 181 nM | Inhibition of LPA-induced cell migration | [7] |

Signaling Pathways

The activation of fibroblasts by LPA through its receptor LPA1 is a complex process involving multiple downstream signaling cascades. This compound, as an LPA1 antagonist, blocks the initiation of these events.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on fibroblast activation.

Experimental Workflow: In Vitro Inhibition of Fibroblast Activation

Protocol 1: Inhibition of Fibroblast Proliferation

Objective: To determine the effect of this compound on fibroblast proliferation induced by a pro-fibrotic stimulus.

Materials:

-

Primary human lung fibroblasts (e.g., NHLF)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound (stock solution in DMSO)

-

Pro-fibrotic stimulus (e.g., LPA or TGF-β1)

-

BrdU incorporation assay kit

-

96-well microplates

Procedure:

-

Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0 phase.

-

Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the different concentrations of this compound to the wells and incubate for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Add the pro-fibrotic stimulus (e.g., 10 µM LPA or 5 ng/mL TGF-β1) to the wells containing this compound.

-

Incubation: Incubate the plate for 24-48 hours.

-

BrdU Labeling and Detection: Perform the BrdU incorporation assay according to the manufacturer's instructions to quantify cell proliferation.

Protocol 2: Inhibition of Myofibroblast Differentiation

Objective: To assess the ability of this compound to prevent the differentiation of fibroblasts into myofibroblasts.

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium

-

Serum-free medium

-

This compound

-

TGF-β1 (5 ng/mL)

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against α-smooth muscle actin (α-SMA)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture and Treatment: Seed fibroblasts on glass coverslips in a 24-well plate. Once confluent, serum-starve the cells for 24 hours. Pre-treat with this compound for 1 hour, followed by stimulation with TGF-β1 for 48-72 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with permeabilization buffer for 10 minutes.

-

Immunostaining:

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-SMA antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining. Alternatively, perform Western blotting on cell lysates to quantify α-SMA protein levels.

Protocol 3: Inhibition of Collagen Synthesis

Objective: To measure the effect of this compound on collagen production by fibroblasts.

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium

-

Serum-free medium

-

This compound

-

Pro-fibrotic stimulus (e.g., TGF-β1)

-

Sircol™ Soluble Collagen Assay kit

-

Cell lysis buffer for Western blotting

-

Primary antibody against Collagen Type I

Procedure:

-

Cell Culture and Treatment: Culture fibroblasts to confluence in 6-well plates. Serum-starve and treat with this compound and a pro-fibrotic stimulus as described in the previous protocols.

-

Collagen Quantification (Sircol Assay):

-

Collect the cell culture supernatant.

-

Follow the Sircol assay manufacturer's protocol to precipitate and quantify the soluble collagen in the supernatant.

-

-

Collagen Quantification (Western Blot):

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting using a primary antibody against Collagen Type I to assess intracellular and deposited collagen levels.

-

Conclusion

This compound is a powerful research tool for dissecting the role of the LPA-LPA1 signaling pathway in fibroblast activation. Its high potency and specificity make it suitable for a variety of in vitro assays to investigate fibroblast proliferation, differentiation, and ECM production. The protocols and information provided herein serve as a guide for researchers and drug development professionals to effectively utilize this compound in their studies on fibrosis and related pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. scripps.edu [scripps.edu]

- 4. Novel high–throughput myofibroblast assays identify agonists with therapeutic potential in pulmonary fibrosis that act via EP2 and EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

ONO-9780307 solubility issues and precipitation in media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-9780307. The information provided is intended to help overcome common challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific and synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1) with an IC50 value of 2.7 nM.[1][2][3] It binds to an orthosteric site on the LPA1 receptor, blocking the downstream signaling pathways initiated by lysophosphatidic acid (LPA).[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation, couples with various G proteins including Gi, Gq, and G12/13 to mediate a range of cellular responses such as cell proliferation, migration, and survival.[4][5][6][7]

Q2: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary between suppliers. It is highly soluble in Dimethyl Sulfoxide (DMSO). For some preparations, ultrasonication may be required to achieve complete dissolution in DMSO.[1][2] It is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q3: I am observing precipitation after diluting my this compound DMSO stock solution into aqueous media. What could be the cause?

Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for many small molecules and is often due to the compound's low aqueous solubility. This "solvent-shift" precipitation occurs when the compound, which is stable in a high concentration of organic solvent like DMSO, is rapidly transferred to an aqueous environment where its solubility is significantly lower. Other factors that can contribute to precipitation in cell culture media include temperature shifts, changes in pH, and interactions with media components like salts and proteins.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[2] For storage, it is advised to keep the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]

Troubleshooting Guide: this compound Precipitation in Media

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.

Visual Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting this compound precipitation.

Quantitative Data Summary

| Parameter | Solvent | Concentration | Notes | Reference |

| Solubility | DMSO | 100 mg/mL | May require ultrasonication. | [1] |

| Solubility | DMSO | 190 mg/mL | Ultrasonication needed. | [2] |

| In Vivo Formulation | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | A clear solution is obtained. | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

-

To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a short period. Gentle warming to 37°C can also be applied.[2]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

-

Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[1]

-

Protocol 2: Dilution of this compound into Cell Culture Media

-

Materials: this compound DMSO stock solution, pre-warmed cell culture media (e.g., DMEM with 10% FBS).

-

Procedure:

-

Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Pre-warm the cell culture media to 37°C in a water bath.

-

Perform a serial dilution of the DMSO stock solution in pre-warmed media to achieve the final desired concentration.

-

When adding the this compound solution to the media, add it dropwise while gently vortexing or swirling the media to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

-

Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

-

It is recommended to keep the final DMSO concentration in the cell culture media below 0.5%, and ideally below 0.1%, to minimize solvent toxicity.

-

Signaling Pathway

LPA1 Signaling Pathway and the Role of this compound

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of LPA to LPA1 activates downstream signaling cascades through G proteins such as Gq, Gi, and G12/13. These pathways regulate crucial cellular processes including proliferation, migration, and survival. This compound acts as an antagonist, blocking the binding of LPA to the LPA1 receptor and thereby inhibiting these downstream signaling events.

Caption: this compound inhibits the LPA1 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]